4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a fluorophenyl group, an oxadiazole ring, and a pyrrolidinone moiety, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzohydrazide with a suitable nitrile oxide to form the oxadiazole ring. This intermediate is then coupled with a pyrrolidinone derivative under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. The process often involves the use of readily available raw materials and environmentally friendly reaction conditions. The production line design addresses issues such as high preparation costs, low yield rates, and low purity associated with conventional methods .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with nucleic acids, enzymes, and proteins, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group often have enhanced stability and bioactivity.
Pyrrolidinone Derivatives: These compounds are known for their diverse pharmacological properties.
Uniqueness
4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioactivity, while the oxadiazole ring contributes to its diverse biological effects. This combination makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-9-5-4-8-14(15)17-20-18(24-21-17)12-10-16(23)22(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBYLRSDBXRYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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